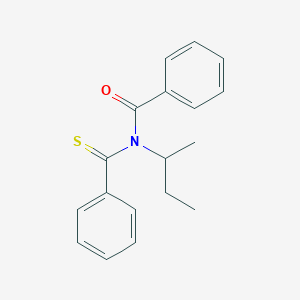
N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzenecarbothioyl group and a butan-2-yl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide typically involves the reaction of benzenecarbothioyl chloride with butan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides or thioamides.
Wissenschaftliche Forschungsanwendungen
N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Benzenecarbothioyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a butan-2-yl group.
N-(Benzenecarbothioyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a butan-2-yl group.
N-(Benzenecarbothioyl)-N-propylbenzamide: Similar structure but with a propyl group instead of a butan-2-yl group.
Uniqueness
N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the butan-2-yl group can enhance the compound’s binding affinity to specific molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
89873-86-9 |
|---|---|
Molekularformel |
C18H19NOS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-(benzenecarbonothioyl)-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C18H19NOS/c1-3-14(2)19(17(20)15-10-6-4-7-11-15)18(21)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI-Schlüssel |
IMUPGNPTBPCVDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C(=O)C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
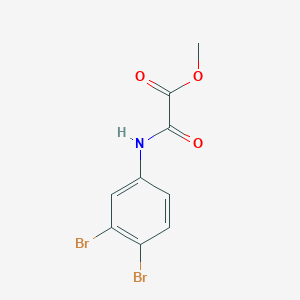
![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
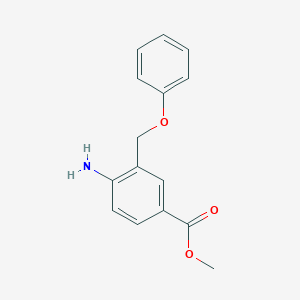
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
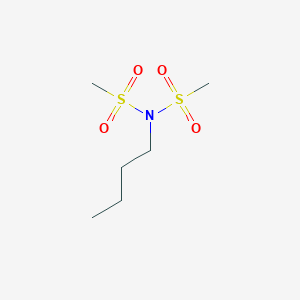

![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)

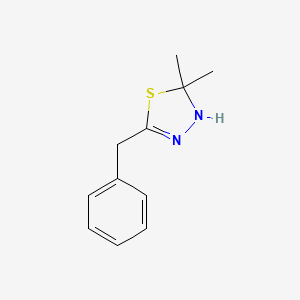

![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)

